

Chemical and physical properties of Cyclohexyl-phenyl-methanone oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl-phenyl-methanone oxime*

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An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Cyclohexyl-phenyl-methanone oxime**, a ketoxime of interest in synthetic and medicinal chemistry. This document compiles available data on its identification, properties, synthesis, and spectral characterization.

Chemical Identity and Physical Properties

Cyclohexyl-phenyl-methanone oxime is a derivative of Cyclohexyl phenyl ketone. It exists as at least two geometric isomers, (E) and (Z), due to the C=N double bond. While specific experimental data for melting and boiling points are not readily available in the searched literature, general properties can be inferred from its structure and related compounds.

Table 1: Chemical and Physical Properties of **Cyclohexyl-phenyl-methanone Oxime**

Property	Value	Source/Comment
Chemical Name	Cyclohexyl-phenyl-methanone oxime	IUPAC Nomenclature
Synonyms	Cyclohexyl phenyl ketoxime, (Cyclohexyl) (phenyl)methanone oxime	
Molecular Formula	C13H17NO	[1]
Molecular Weight	203.28 g/mol	[1]
CAS Number	23554-71-4 ((E)-isomer)[1], 1136-58-9 (isomer unspecified)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	Based on general solubility of similar organic compounds.

Synthesis of Cyclohexyl-phenyl-methanone Oxime

The primary synthetic route to **Cyclohexyl-phenyl-methanone oxime** involves the condensation reaction of Cyclohexyl phenyl ketone with hydroxylamine. This is a standard method for the preparation of ketoximes.[2]

General Experimental Protocol

The synthesis of ketoximes can be achieved through various established methods. A general protocol adapted from the literature is as follows:

Materials:

- Cyclohexyl phenyl ketone
- Hydroxylamine hydrochloride (NH₂OH·HCl)

- A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
- A suitable solvent (e.g., Ethanol, Methanol)

Procedure:

- Dissolve Cyclohexyl phenyl ketone in the chosen solvent.
- Add an excess of hydroxylamine hydrochloride to the solution.
- Slowly add the base to the reaction mixture. The base neutralizes the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude oxime.
- The crude product can be purified by recrystallization or column chromatography.

A generalized workflow for the synthesis of **Cyclohexyl-phenyl-methanone oxime**.

Spectral Data

Detailed, experimentally verified spectral data for **Cyclohexyl-phenyl-methanone oxime** is not widely available in the public domain. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals for the phenyl protons (typically in the range of 7.0-7.5 ppm). The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (typically 1.0-3.0 ppm). The hydroxyl proton of the oxime group (-NOH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons, with the ipso-carbon (the one attached to the $\text{C}=\text{N}$ group) appearing at a different shift from the others. The carbon of the $\text{C}=\text{N}$ bond is expected to resonate in the range of 150-160 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclohexyl-phenyl-methanone oxime** is expected to exhibit characteristic absorption bands:

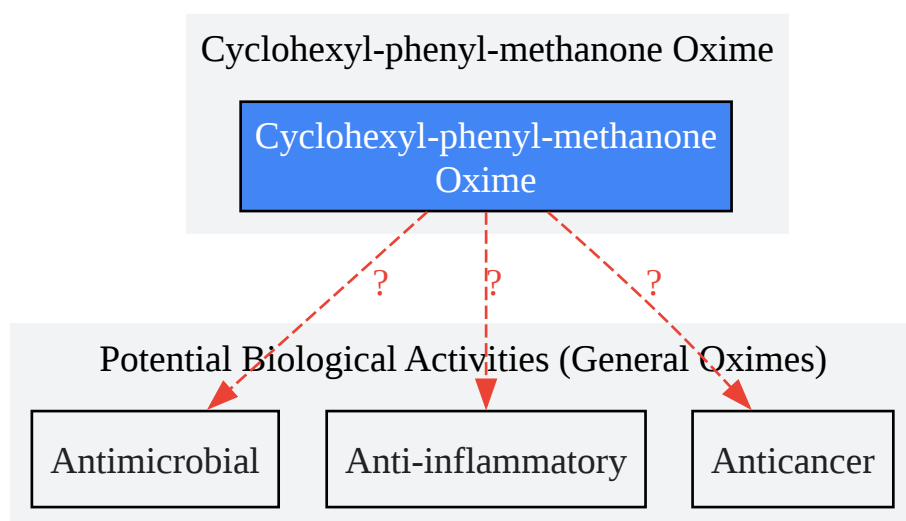
- A broad band in the region of $3100\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the oxime group.
- A peak around $1640\text{-}1690\text{ cm}^{-1}$ for the $\text{C}=\text{N}$ stretching vibration.
- C-H stretching vibrations for the aromatic and aliphatic protons will be observed around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2950\text{ cm}^{-1}$, respectively.
- C=C stretching vibrations for the aromatic ring will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M^+) at $m/z = 203$. The fragmentation pattern would likely involve cleavage of the cyclohexyl and phenyl groups, as well as rearrangements involving the oxime functionality.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of **Cyclohexyl-phenyl-methanone oxime**. However, the broader class of oxime-containing compounds has been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Further research is required to determine if **Cyclohexyl-phenyl-methanone oxime** possesses any significant biological effects.



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Potential, but unconfirmed, biological activities based on the general class of oximes.

Conclusion

Cyclohexyl-phenyl-methanone oxime is a readily synthesizable ketoxime. While its fundamental chemical identity is established, there is a notable lack of comprehensive, publicly available data on its specific physical properties and detailed spectral characteristics. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications, particularly in the context of the known biological activities of other oxime derivatives. This guide serves as a foundational resource for researchers interested in pursuing further studies on **Cyclohexyl-phenyl-methanone oxime**.

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- To cite this document: BenchChem. [Chemical and physical properties of Cyclohexyl-phenyl-methanone oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8275882#chemical-and-physical-properties-of-cyclohexyl-phenyl-methanone-oxime>]

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